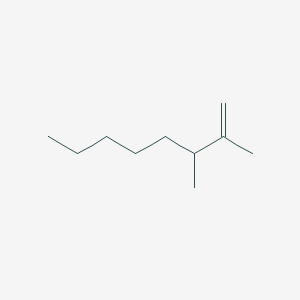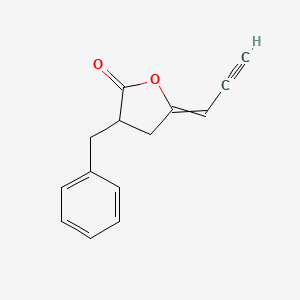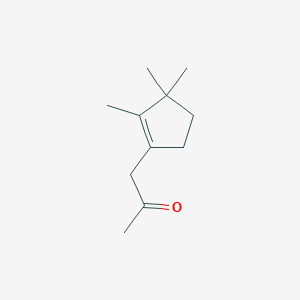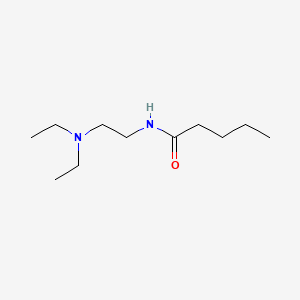
2,3-Dimethyloct-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyloct-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond Its molecular formula is C10H20, and it features a double bond between the first and second carbon atoms, with methyl groups attached to the second and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyloct-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 2,3-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid can yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
化学反应分析
Types of Reactions
2,3-Dimethyloct-1-ene undergoes various chemical reactions typical of alkenes:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium can convert it to 2,3-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Epoxides: Formed through epoxidation.
Diols: Formed through dihydroxylation.
Dihalides: Formed through halogenation.
科学研究应用
2,3-Dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dimethyloct-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
2,3-Dimethylbut-2-ene: Another alkene with similar structural features but a shorter carbon chain.
3,7-Dimethyl-3-octene-1,2,6,7-tetrol: A compound with additional hydroxyl groups, making it more hydrophilic.
Uniqueness
2,3-Dimethyloct-1-ene is unique due to its specific carbon chain length and the position of its double bond and methyl groups. This structure imparts distinct reactivity and physical properties compared to other alkenes.
属性
CAS 编号 |
104526-50-3 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
2,3-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI 键 |
WUSYFEJJSRQMTG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)


![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)


![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)



![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

